molecular formula C13H19NO2 B11883466 (8'R)-Octahydro-1'H-spiro[[1,3]dioxolane-2,2'-naphthalene]-8'-carbonitrile

(8'R)-Octahydro-1'H-spiro[[1,3]dioxolane-2,2'-naphthalene]-8'-carbonitrile

Cat. No.: B11883466
M. Wt: 221.29 g/mol
InChI Key: ZMLHHDSXQZTCDV-CXQJBGSLSA-N
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Description

(8’R)-Octahydro-1’H-spiro[[1,3]dioxolane-2,2’-naphthalene]-8’-carbonitrile is a complex organic compound characterized by its spirocyclic structure This compound features a unique arrangement where a dioxolane ring is fused to a naphthalene moiety, with a nitrile group attached to the spiro carbon The stereochemistry at the spiro center is specified as the R-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8’R)-Octahydro-1’H-spiro[[1,3]dioxolane-2,2’-naphthalene]-8’-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the acid-catalyzed condensation of a diol with an aldehyde or ketone.

    Spirocyclization: The dioxolane intermediate is then subjected to spirocyclization with a naphthalene derivative under basic conditions to form the spirocyclic structure.

    Introduction of the Nitrile Group: The nitrile group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the spiro carbon is replaced by a cyanide ion.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(8’R)-Octahydro-1’H-spiro[[1,3]dioxolane-2,2’-naphthalene]-8’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrile group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like sodium cyanide for nucleophilic substitution or halogens for electrophilic substitution are commonly employed.

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(8’R)-Octahydro-1’H-spiro[[1,3]dioxolane-2,2’-naphthalene]-8’-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials Science: Its spirocyclic structure can impart unique physical properties, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.

Mechanism of Action

The mechanism by which (8’R)-Octahydro-1’H-spiro[[1,3]dioxolane-2,2’-naphthalene]-8’-carbonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, while the nitrile group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Compounds like spiro[cyclohexane-1,2’-indene] share the spirocyclic motif but differ in the attached functional groups and overall structure.

    Naphthalene Derivatives: Compounds such as 1-naphthonitrile have a similar naphthalene core but lack the spirocyclic dioxolane ring.

Uniqueness

(8’R)-Octahydro-1’H-spiro[[1,3]dioxolane-2,2’-naphthalene]-8’-carbonitrile is unique due to its combination of a spirocyclic dioxolane ring with a naphthalene moiety and a nitrile group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(1'R)-spiro[1,3-dioxolane-2,7'-2,3,4,4a,5,6,8,8a-octahydro-1H-naphthalene]-1'-carbonitrile

InChI

InChI=1S/C13H19NO2/c14-9-11-3-1-2-10-4-5-13(8-12(10)11)15-6-7-16-13/h10-12H,1-8H2/t10?,11-,12?/m0/s1

InChI Key

ZMLHHDSXQZTCDV-CXQJBGSLSA-N

Isomeric SMILES

C1C[C@H](C2CC3(CCC2C1)OCCO3)C#N

Canonical SMILES

C1CC2CCC3(CC2C(C1)C#N)OCCO3

Origin of Product

United States

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